

# Comprehensive Structure-Activity Relationship Analysis of N-(4-Hydroxyphenyl)propanamide Derivatives

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## Compound Focus: N-(4-Hydroxyphenyl)propanamide

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## Structural Overview and Therapeutic Significance

The **N-(4-hydroxyphenyl)propanamide** structure represents a **versatile pharmacophore** with demonstrated therapeutic potential across multiple biological domains. This core structure consists of a **propanamide chain** linked to a **4-hydroxyphenyl ring**, creating a molecular framework that permits extensive structural modifications while maintaining biological relevance. The **hydroxyl group** on the phenyl ring provides a key site for hydrogen bonding and chemical derivatization, while the amide linkage offers structural stability and directional control for attaching various substituents. Recent medicinal chemistry campaigns have exploited this scaffold to develop compounds with diverse biological activities, particularly in the areas of **antimicrobial agents** targeting drug-resistant pathogens and **central nervous system modulators** affecting orphan receptor systems.

The strategic importance of this scaffold lies in its **balanced molecular properties** and **synthetic versatility**. Researchers have systematically modified each region of the core structure—the hydroxyphenyl ring, the propanamide chain, and the terminal substituents—to optimize pharmacological profiles. These efforts have yielded compounds with improved **target affinity**, **selectivity**, and **drug-like properties**. The following sections provide a detailed analysis of how specific structural modifications influence biological

activity across different therapeutic targets, supported by experimental data and structure-activity relationship (SAR) trends observed in recent scientific literature.

## Antimicrobial Activity Against Drug-Resistant Pathogens

### Quantitative Analysis of Antimicrobial Efficacy

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against ESKAPE Pathogens

Compound	Structural Features	MRSA MIC (µg/mL)	VRE MIC (µg/mL)	Gram-negative MIC (µg/mL)	Candida auris MIC (µg/mL)
Hydrazones 14-16	Heterocyclic substituents	1–8	0.5–2	8–64	8–64
Derivative 26	2-hydroxyphenyl core, nitro-heterocyclic	4–16	4–16	>128	16 (C. albicans)
Standard Drug (Vancouver)	-	1–2	1–2	-	-
Standard Drug (Fluconazole)	-	-	-	-	1–4

Table 2: Structural Modification Effects on Antimicrobial Activity

Region Modified	Specific Modification	Activity Impact	Optimal Substituents
Phenol position	4-OH vs 2-OH	4-OH shows broader spectrum	4-hydroxyphenyl

Region Modified	Specific Modification	Activity Impact	Optimal Substituents
Amino acid chain	$\beta$ -alanine derivatives	Enhanced Gram-positive activity	N-substituted $\beta$ -alanine
Hydrazide moiety	Aromatic vs heterocyclic	Heterocyclic improves potency	Nitrofuryl, nitrothienyl
Terminal substituents	Electron-withdrawing groups	Nitro group enhances activity	4-nitrophenyl, 5-nitro-2-furyl

The **antimicrobial evaluation** of **N-(4-hydroxyphenyl)propanamide** derivatives has revealed **potent activity** against clinically significant drug-resistant pathogens. Compounds featuring the **3-((4-hydroxyphenyl)amino)propanoic acid** scaffold demonstrated **structure-dependent antimicrobial activity** against ESKAPE group bacteria and drug-resistant *Candida* species [1]. The most promising results were observed with **hydrazone derivatives 14-16**, which contained heterocyclic substituents and exhibited the **broadest spectrum of activity**. These compounds showed exceptional potency against **methicillin-resistant *Staphylococcus aureus* (MRSA)** with MIC values ranging from 1 to 8  $\mu\text{g/mL}$ , and remarkable activity against **vancomycin-resistant *Enterococcus faecalis*** with MIC values as low as 0.5–2  $\mu\text{g/mL}$  [1]. Additionally, these derivatives maintained activity against **Gram-negative pathogens** (MIC 8–64  $\mu\text{g/mL}$ ) and **drug-resistant *Candida* species** (MIC 8–64  $\mu\text{g/mL}$ ), including the emerging multidrug-resistant fungus ***Candida auris*** [1].

The **structure-activity relationship analysis** reveals that specific structural modifications significantly influence antimicrobial efficacy. Derivatives bearing a **2-hydroxyphenyl core** instead of the 4-hydroxyphenyl isomer demonstrated more selective activity, primarily targeting **Gram-positive bacteria** with MIC values ranging from 4 to 128  $\mu\text{g/mL}$  [2]. Particularly, compound **26** (with a 2-hydroxyphenyl core and specific heterocyclic substitutions) exhibited strong antimicrobial activity against both *S. aureus* TCH-1516 and *E. faecalis* AR-0781, with potency comparable to control antibiotics [2]. This compound also demonstrated **antifungal activity** against drug-resistant *Candida albicans* AR-0761 with an MIC of 16  $\mu\text{g/mL}$  [2]. The presence of **electron-withdrawing groups** such as nitro substituents on aromatic or heterocyclic rings consistently enhanced antimicrobial potency, with **4-nitrophenyl** (compound 9), **5-nitro-2-thienyl** (compound 17), and **5-nitro-2-furyl** (compound 18) derivatives showing the most promising activity against MRSA [2].

## Structural Insights for Antimicrobial Optimization

The **propanamide linkage** appears to serve as a **conformational control element** that optimally positions pharmacophoric elements for interaction with microbial targets. Molecular modifications that increase **planarity and rigidity**, such as the incorporation of **hydrazone linkages**, generally enhance antimicrobial activity while maintaining favorable selectivity indices [1]. The **hydrophobic character** of specific substituents also plays a crucial role in determining antimicrobial potency, particularly against fungal pathogens where compounds with balanced lipophilicity demonstrated improved membrane penetration [1].

The **heterocyclic substitutions** on the hydrazone moiety significantly influence the spectrum of activity. Derivatives featuring **nitrogen-containing heterocycles** showed enhanced activity against *Candida* species, while those with **sulfur-containing heterocycles** exhibited improved potency against Gram-positive bacteria [1]. This suggests that strategic incorporation of specific heteroatoms can fine-tune antimicrobial selectivity. Additionally, the presence of a **free hydroxyl group** on the phenyl ring proved essential for activity, as O-substituted derivatives generally showed reduced potency across all tested microbial strains [1] [2].

## GPR88 Agonist Activity for CNS Disorders

### Strategic Structural Modifications for Neuroreceptor Targeting

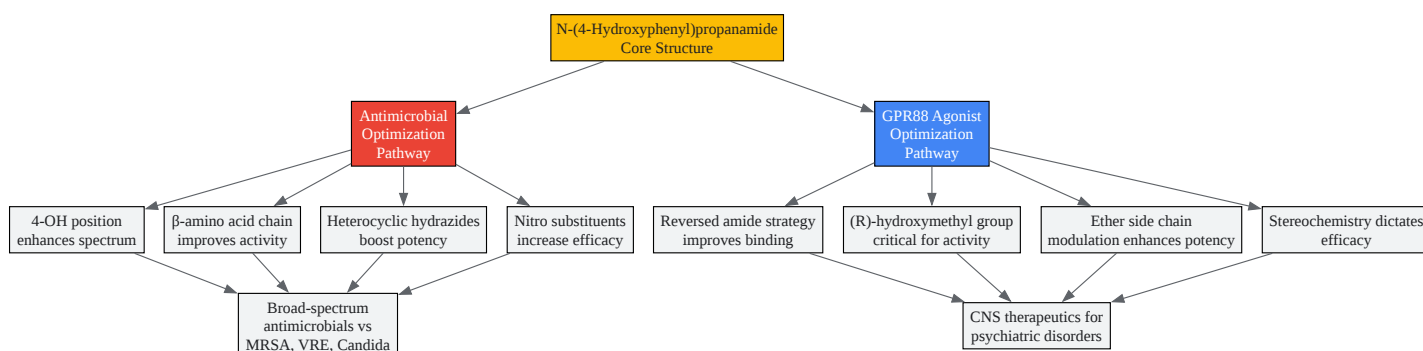
Table 3: GPR88 Agonist Activity of (4-Substituted-phenyl)acetamide Derivatives

Compound	Structural Features	EC <sub>50</sub> (nM)	Relative Potency vs 2-AMPP	Key Structural Modifications
2-AMPP	Parent compound	414	1.0	Standard reference
Triazole 6	Triazole substituent	14	29.6	Ether side chain optimization
Reversed amide 8	(R)-hydroxymethyl, (S)- $\alpha$ -methylbenzyl	45	9.2	Amide reversal strategy

Compound	Structural Features	EC <sub>50</sub> (nM)	Relative Potency vs 2-AMPP	Key Structural Modifications
Reversed amide 10	(S)-hydroxymethyl, (R)- $\alpha$ -methylbenzyl	52	8.0	Amide reversal strategy

The **N-(4-hydroxyphenyl)propanamide** scaffold has been strategically modified to develop potent agonists for the **orphan receptor GPR88**, a *G $\alpha$ i/o*-coupled GPCR expressed predominantly in the brain and considered a promising target for **psychiatric and neurodegenerative disorders** [3]. Through rational drug design based on the **cryo-EM structure** of GPR88 in complex with known agonists, researchers implemented a "**reversed amide**" strategy to create novel (4-substituted-phenyl)acetamides with improved receptor activity [3]. This approach altered the orientation of pharmacophores on both sides of the amide bond, resulting in compounds with **distinct binding modes** compared to previous agonist scaffolds.

The **structure-activity relationship analysis** for GPR88 agonism revealed strict stereochemical requirements. For the reversed amide series, the **(R)-hydroxymethyl, (S)- $\alpha$ -methylbenzyl isomer (compound 8)** demonstrated the highest agonist activity with an EC<sub>50</sub> of 45 nM, while other diastereomers showed significantly reduced potency [3]. Systematic exploration of substituents at four distinct sites (A-D) of the molecular scaffold identified critical **ligand-receptor interactions** necessary for high potency. In particular, modifications to the **ether side chain** and the **amide cap** groups significantly influenced both potency and pharmacokinetic properties [3]. The most potent compound in this series (**triazole derivative 6**) achieved an EC<sub>50</sub> of 14 nM, representing a **30-fold improvement** over the parent 2-AMPP compound [3].



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Diagram 1: Structure-Activity Relationship Optimization Pathways for *N*-(4-Hydroxyphenyl)propanamide Derivatives

## Molecular Recognition Elements for GPR88 Activation

Computational docking studies suggest that these novel **GPR88 agonists** bind to the same **allosteric site** occupied by the reference compound 2-PCCA, formed by transmembrane segments 5, 6, and the C terminus of the  $\alpha 5$  helix of the  $G\alpha i$  protein [3]. The major contacts between the agonists and GPR88 are mediated by **hydrophobic interactions**, supplemented by specific **hydrogen bonds** formed by the primary amine with the backbone carbonyl of S282 [3]. The strategic **reversal of the amide bond** in these compounds represents a successful example of **bioisosteric replacement** in medicinal chemistry, leading to favorable changes in potency while accessing new chemical space with potential for intellectual property protection [3].

The **pharmacological characterization** of these optimized compounds revealed not only improved receptor activation but also enhanced **drug-like properties**. Selected compounds underwent in vitro ADME profiling

to determine their **aqueous solubility** and **blood-brain barrier permeability**, essential characteristics for central nervous system targets [3]. While the triazole derivative 6 demonstrated exceptional in vitro potency, it exhibited **poor brain bioavailability** in pharmacokinetic studies, limiting its utility for in vivo applications [3]. This highlights the importance of balancing **target potency** with **pharmacokinetic optimization** in the development of neurotherapeutic agents based on the **N-(4-hydroxyphenyl)propanamide** scaffold.

## Experimental Protocols and Methodologies

### Chemical Synthesis and Characterization

The synthesis of **3-((4-hydroxyphenyl)amino)propanoic acid derivatives** typically begins with the reaction of **4-aminophenol** with **methyl acrylate** in 2-propanol or **acrylic acid** in water under reflux conditions [1]. This initial step yields key intermediates including **N-(4-hydroxyphenyl)- $\beta$ -alanine methyl ester** or **3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid** depending on reaction conditions [1]. Subsequent modifications involve:

- **Hydrazide formation** through hydrazinolysis of ester intermediates in propan-2-ol under reflux
- **Hydrazone synthesis** by reacting hydrazide intermediates with aromatic or heterocyclic aldehydes in methanol at reflux temperature
- **Heterocyclic ring formation** through cyclization reactions with appropriate reagents

For the **GPR88-targeted compounds**, the synthetic approach employs an asymmetric strategy using **Evans oxazolidinone auxiliaries** to control stereochemistry at critical chiral centers [3]. The synthesis involves:

- **Mitsunobu reaction** of methyl 2-(4-hydroxyphenyl)-acetate with appropriate alcohols to install ether side chains
- **Asymmetric hydroxymethylation** using  $\text{TiCl}_4$ -mediated reactions with s-trioxane to introduce chiral hydroxymethyl groups
- **Amide coupling** through HBTU-mediated reactions or acid chloride methodologies
- **Reductive removal** of chiral auxiliaries and protective groups

Structural characterization of all compounds is performed using comprehensive analytical techniques including  **$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy**, **IR spectroscopy**, **mass spectrometry**, and **elemental analysis** [1] [2]. The purity of compounds is verified by **TLC chromatography**, and melting points are determined using a **Büchi melting point analyzer** [2]. For compounds existing as isomeric mixtures due to restricted

rotation around amide bonds, NMR analysis provides detailed information about isomeric composition and predominant conformations in solution [1].

## Biological Evaluation Methods

### 4.2.1 Antimicrobial Susceptibility Testing

The **antimicrobial activity** of **N-(4-hydroxyphenyl)propanamide** derivatives is evaluated using standardized **broth microdilution methods** according to Clinical and Laboratory Standards Institute (CLSI) guidelines [1] [2]. The experimental protocol involves:

- Preparation of **compound stock solutions** in appropriate solvents (typically DMSO) followed by serial two-fold dilutions in culture medium
- Inoculation with **standardized microbial suspensions** at concentrations of  $5 \times 10^5$  CFU/mL for bacteria or  $2.5 \times 10^3$  CFU/mL for Candida species
- Incubation at **35°C for 16-20 hours** for bacteria or **48-72 hours** for fungi
- Determination of **Minimum Inhibitory Concentration (MIC)** as the lowest compound concentration showing no visible growth
- Reference antibiotics including **vancomycin**, **tetracycline**, and **fluconazole** are included as positive controls

For selected compounds with potent activity, additional **time-kill assays** and **cytotoxicity evaluations** are performed using mammalian cell lines (e.g., human dermal fibroblasts) to determine **selectivity indices** [2] [4]. The assay conditions typically involve:

- Exposure of mammalian cells to compounds for **48-72 hours**
- Assessment of cell viability using **MTT assay** or similar colorimetric methods
- Calculation of **IC<sub>50</sub> values** for cytotoxicity and comparison with antimicrobial MIC values

### 4.2.2 GPR88 Agonist Activity Assays

The **GPR88 agonist activity** is determined using **cAMP accumulation assays** in cell-based systems [3]. The experimental methodology includes:

- Transfection of appropriate cell lines with **human GPR88 expression plasmids**
- Stimulation with test compounds followed by **cell lysis**
- Quantification of **intracellular cAMP levels** using commercial ELISA kits or homogeneous time-resolved fluorescence (HTRF) assays

- Determination of **EC<sub>50</sub> values** through nonlinear regression analysis of concentration-response curves
- Reference compounds including **2-AMPP** and **2-PCCA** are included as assay controls

For selected compounds, **receptor binding affinity** is assessed using **competitive radioligand binding assays** with cytosolic AR prepared from rodent ventral prostates and 17 $\alpha$ -methyl-[<sup>3</sup>H]mibolerone as the radioligand [5]. Additionally, **target engagement** is confirmed in more physiologically relevant systems using [<sup>35</sup>S]GTP $\gamma$ S **binding assays** with striatal membranes from wild-type and GPR88 knockout mice [3].

## Research Applications and Future Directions

The comprehensive **structure-activity relationship analysis** of **N-(4-hydroxyphenyl)propanamide** derivatives reveals two primary therapeutic applications with significant future potential. In the **antimicrobial field**, these compounds address the critical need for novel agents against drug-resistant pathogens, particularly **MRSA**, **VRE**, and emerging **multidrug-resistant Candida species** including *C. auris* [1] [2]. The most promising derivatives demonstrate potency comparable to current standard antibiotics while exhibiting a **novel chemical scaffold** that may overcome existing resistance mechanisms. Future optimization should focus on improving **spectrum of activity** against Gram-negative pathogens and enhancing **pharmacokinetic properties** for systemic administration.

In the **neuroscience domain**, the GPR88-targeted compounds represent innovative tools for investigating **orphan receptor functions** and developing potential therapeutics for **psychiatric disorders**, **Parkinson's disease**, and **alcohol use disorder** [3]. The successful application of **structure-based drug design** and **amide reversal strategies** provides a blueprint for further optimization of this scaffold. Future efforts should prioritize compounds with balanced **in vitro potency** and favorable **blood-brain barrier penetration** to enable in vivo efficacy studies in relevant disease models.

The **structural plasticity** of the **N-(4-hydroxyphenyl)propanamide** core continues to offer opportunities for exploration of additional therapeutic applications. Emerging research suggests potential utility in **androgen receptor modulation** [6] [5] and **antifungal development** [4], indicating that this versatile scaffold may yield additional therapeutic candidates as SAR understanding deepens. The continued integration of **structural biology insights** with **medicinal chemistry optimization** will likely uncover new applications for this privileged structure in addressing unmet medical needs.

Table 4: Comparative Analysis of Optimized Structural Profiles for Different Therapeutic Applications

Parameter	Antimicrobial Applications	GPR88 Agonist Applications
Optimal phenol position	4-OH (broader spectrum) vs 2-OH (Gram-positive selective)	4-OH with specific ether substitutions
Preferred chain length	$\beta$ -amino acid derivatives	Reversed amide with stereochemical control
Key substituents	Heterocyclic hydrazides, nitroaromatics	Chiral hydroxymethyl, $\alpha$ -methylbenzyl
Structural constraints	Planar hydrazone linkage for rigidity	Defined stereocenters at specific positions
Physical property targets	Balanced lipophilicity (LogP ~2-4)	CNS multiparameter optimization (ClogP ~2-4, TPSA <90)
Current status	Promising in vitro activity vs multidrug-resistant pathogens	Potent in vitro agonists with PK challenges

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To cite this document: Smolecule. [Comprehensive Structure-Activity Relationship Analysis of N-(4-Hydroxyphenyl)propanamide Derivatives]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b582046#n-4-hydroxyphenyl-propanamide-structure-activity-relationship]

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